Amyl valerate
Amyl valerate
Amyl valerate is a biochemical.
Brand Name:
Vulcanchem
CAS No.:
2173-56-0
VCID:
VC0518850
InChI:
InChI=1S/C10H20O2/c1-3-5-7-9-12-10(11)8-6-4-2/h3-9H2,1-2H3
SMILES:
CCCCCOC(=O)CCCC
Molecular Formula:
C10H20O2
Molecular Weight:
172.26 g/mol
Amyl valerate
CAS No.: 2173-56-0
Inhibitors
VCID: VC0518850
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 2173-56-0 |
---|---|
Product Name | Amyl valerate |
Molecular Formula | C10H20O2 |
Molecular Weight | 172.26 g/mol |
IUPAC Name | pentyl pentanoate |
Standard InChI | InChI=1S/C10H20O2/c1-3-5-7-9-12-10(11)8-6-4-2/h3-9H2,1-2H3 |
Standard InChIKey | FGPPDYNPZTUNIU-UHFFFAOYSA-N |
SMILES | CCCCCOC(=O)CCCC |
Canonical SMILES | CCCCCOC(=O)CCCC |
Appearance | Solid powder |
Boiling Point | 203.7 °C |
Melting Point | -78.8 °C Mp ?79 ° |
Description | Amyl valerate is a biochemical. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Amyl valerate; NSC 76414; NSC-76414; NSC76414 |
Reference | 1: Yuan J, Mishra P, Ching CB. Engineering the leucine biosynthetic pathway for isoamyl alcohol overproduction in Saccharomyces cerevisiae. J Ind Microbiol Biotechnol. 2017 Jan;44(1):107-117. doi: 10.1007/s10295-016-1855-2. Epub 2016 Nov 9. PubMed PMID: 27826727. 2: Li A, Gong L, Xu F. Brain-state-independent neural representation of peripheral stimulation in rat olfactory bulb. Proc Natl Acad Sci U S A. 2011 Mar 22;108(12):5087-92. doi: 10.1073/pnas.1013814108. Epub 2011 Feb 14. PubMed PMID: 21321196; PubMed Central PMCID: PMC3064374. 3: Jacob TJ, Wang L. A new method for measuring reaction times for odour detection at iso-intensity: Comparison between an unpleasant and pleasant odour. Physiol Behav. 2006 Mar 30;87(3):500-5. Epub 2006 Feb 8. PubMed PMID: 16469339. 4: Laska M, Seibt A, Weber A. 'Microsmatic' primates revisited: olfactory sensitivity in the squirrel monkey. Chem Senses. 2000 Feb;25(1):47-53. PubMed PMID: 10667993. 5: Peng HM, Raner GM, Vaz AD, Coon MJ. Oxidative cleavage of esters and amides to carbonyl products by cytochrome P450. Arch Biochem Biophys. 1995 Apr 20;318(2):333-9. PubMed PMID: 7733661. 6: Pourtier L, Sicard G. Comparison of the sensitivity of C57BL/6J and AKR/J mice to airborne molecules of isovaleric acid and amyl acetate. Behav Genet. 1990 Jul;20(4):499-509. PubMed PMID: 2175173. 7: Sicard G, Royet JP, Jourdan F. A comparative study of 2-deoxyglucose patterns of glomerular activation in the olfactory bulbs of C57 BL/6J and AKR/J mice. Brain Res. 1989 Mar 6;481(2):325-34. PubMed PMID: 2720385. 8: Edwards DA, Mather RA, Dodd GH. Spatial variation in response to odorants on the rat olfactory epithelium. Experientia. 1988 Mar 15;44(3):208-11. PubMed PMID: 3350129. 9: Royet JP, Sicard G, Souchier C, Jourdan F. Specificity of spatial patterns of glomerular activation in the mouse olfactory bulb: computer-assisted image analysis of 2-deoxyglucose autoradiograms. Brain Res. 1987 Aug 4;417(1):1-11. PubMed PMID: 3620970. |
PubChem Compound | 62433 |
Last Modified | Nov 11 2021 |
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